1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene
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Overview
Description
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S It is characterized by the presence of methoxy groups at the 1 and 3 positions, an iodine atom at the 5 position, and a trifluoromethylthio group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: Introduction of methoxy groups to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom at the desired position.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
Scientific Research Applications
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The methoxy groups and iodine atom also contribute to the compound’s overall chemical behavior, affecting its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the iodine and trifluoromethylthio groups, resulting in different chemical properties and reactivity.
1,3-Dimethoxy-2-iodobenzene: Similar structure but without the trifluoromethylthio group.
1,3-Dimethoxy-5-iodobenzene: Similar structure but without the trifluoromethylthio group.
Uniqueness
1,3-Dimethoxy-5-iodo-2-(trifluoromethylthio)benzene is unique due to the combination of methoxy, iodine, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8F3IO2S |
---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
5-iodo-1,3-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)4-7(15-2)8(6)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
UUNYDCAWAVZIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC(F)(F)F)OC)I |
Origin of Product |
United States |
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